molecular formula C20H21FN6O4S2 B2927108 2-((5-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1172255-64-9

2-((5-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2927108
CAS No.: 1172255-64-9
M. Wt: 492.54
InChI Key: CMFHJVDBYKWMSZ-UHFFFAOYSA-N
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Description

The compound “2-((5-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” is a structurally complex molecule featuring multiple pharmacologically relevant motifs. Its core structure comprises a 1,3,4-thiadiazole ring substituted at the 5-position with a piperazine moiety, which is further functionalized by a 2-(2-fluorophenoxy)acetyl group. The thiadiazole is linked via a thioether bridge to an acetamide group terminating in a 5-methylisoxazole heterocycle.

Properties

IUPAC Name

2-[[5-[4-[2-(2-fluorophenoxy)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O4S2/c1-13-10-16(25-31-13)22-17(28)12-32-20-24-23-19(33-20)27-8-6-26(7-9-27)18(29)11-30-15-5-3-2-4-14(15)21/h2-5,10H,6-9,11-12H2,1H3,(H,22,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFHJVDBYKWMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS Number: 1172255-64-9) is a novel synthetic compound that incorporates various pharmacologically relevant moieties. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects.

Structural Overview

The molecular formula of the compound is C20H21FN6O4S2C_{20}H_{21}FN_{6}O_{4}S_{2}, with a molecular weight of 492.6 g/mol. The structure features a piperazine ring, a thiadiazole moiety, and a methyl isoxazole derivative, which are known to contribute to various biological activities.

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. The compound's structural components suggest potential efficacy against a range of pathogens:

  • Mechanism of Action : Thiadiazoles are known to disrupt microbial cell function through various mechanisms, including inhibition of nucleic acid synthesis and interference with metabolic pathways .
  • Efficacy Studies : In vitro studies have demonstrated that similar compounds exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for related thiadiazole derivatives have been reported as low as 0.5 µg/mL against certain strains .

Anticancer Properties

Thiadiazole derivatives have gained attention for their anticancer potential:

  • Cell Viability Studies : Compounds featuring the thiadiazole scaffold have shown decreased viability in various cancer cell lines, including breast (T47D), colon (HT-29), and lung (A549) cancer cells . For example, the compound 2-(4-Chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole demonstrated significant cytotoxic effects in human cancer cell lines.
  • Mechanistic Insights : The anticancer activity may be attributed to the induction of apoptosis and cell cycle arrest in cancer cells. Studies indicate that these compounds can modulate signaling pathways involved in cell proliferation and survival .

Other Biological Activities

In addition to antimicrobial and anticancer effects, the compound may also exhibit:

  • Anti-inflammatory Activity : Thiadiazole derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators .
  • Neuroprotective Effects : Some studies suggest that derivatives containing the isoxazole moiety may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

Case Studies

Several studies highlight the biological activity of compounds similar to this compound:

StudyCompoundActivityFindings
Dixit et al. (2006)Piperazine-based thiadiazolesAntimicrobialActive against Staphylococcus aureus, Escherichia coli
Gowda et al. (2020)Various thiadiazolesAnticancerSignificant cytotoxicity in breast and colon cancer cell lines
Skrzypek et al. (2021)Isoxazole derivativesNeuroprotectiveReduced neuronal death in models of oxidative stress

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives, which are extensively studied for their diverse biological activities. Below is a systematic comparison with structurally analogous compounds:

Substituent Variations on the Piperazine Ring

  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide (C16H20FN5OS) This compound () shares a thiadiazole-acetamide-piperazine scaffold but lacks the thioether linkage and fluorophenoxyacetyl substitution. The piperazine is substituted with a 4-fluorophenyl group, which may confer distinct receptor-binding properties compared to the target compound’s 2-(2-fluorophenoxy)acetyl group. The ethyl substituent on the thiadiazole also reduces steric bulk compared to the target’s piperazine-thiadiazole system .
  • 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide From , this analog features dual thiadiazole rings connected via a thioether. The piperazine is substituted with 4-fluorophenyl, differing from the target’s 2-fluorophenoxyacetyl group. The presence of a second thiadiazole (vs. the target’s isoxazole) may alter solubility and metabolic stability .

Heterocyclic Terminal Groups

  • 2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide This compound () replaces the piperazine-thiadiazole system with a simple 4-ethylphenoxy group.
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxohexahydroquinazolin-4-yl)thio)acetamide As described in , this derivative incorporates a hexahydroquinazolinone scaffold. The 4-methylpiperazine substituent and fused quinazolinone ring likely enhance rigidity and hydrogen-bonding capacity compared to the target’s flexible 2-(2-fluorophenoxy)acetyl group .

Thioether vs. Direct Linkages

The target compound’s thioether bridge (vs. direct acetamide bonds in and ) may influence pharmacokinetics.

Structural and Pharmacological Implications

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight* ~550 g/mol 349.43 g/mol ~450 g/mol
Key Substituents 2-(2-fluorophenoxy)acetyl 4-fluorophenyl 4-fluorophenyl
Heterocyclic Terminus 5-methylisoxazole None 5-methyl-thiadiazole
Linkage Type Thioether Acetamide Thioether

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what are their key intermediates?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Thiadiazole core formation : Reacting hydrazine derivatives with carbon disulfide or thiourea under reflux to form the 1,3,4-thiadiazole ring .

Piperazine functionalization : Introducing the 2-(2-fluorophenoxy)acetyl group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt as coupling agents) .

Thioether linkage : Connecting the thiadiazole and isoxazole moieties via a thiol-alkylation step using 2-chloroacetamide derivatives and K₂CO₃ in anhydrous acetone .

  • Key Intermediates :
  • 5-Amino-1,3,4-thiadiazole-2-thiol
  • 2-(2-Fluorophenoxy)acetylpiperazine
  • 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide

Q. How is the structural identity of this compound validated in academic research?

  • Methodological Answer : Use a combination of:

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent integration and coupling patterns (e.g., fluorophenoxy protons at δ 6.8–7.2 ppm, isoxazole CH₃ at δ 2.3 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₁H₂₂FN₅O₃S₂: 516.12) .
  • X-ray crystallography : Resolve crystal packing and bond angles, particularly for the thiadiazole and piperazine moieties .

Q. What preliminary bioactivity assays are recommended for this compound?

  • Methodological Answer : Screen using:

  • Enzyme inhibition assays : Target kinases or proteases due to the thiadiazole’s electron-deficient core .
  • Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains .
  • Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cell lines to establish IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be optimized during the thioether linkage step?

  • Methodological Answer :

  • Solvent selection : Replace acetone with DMF to enhance solubility of intermediates .
  • Catalyst use : Add KI (1 eq) to accelerate alkylation via a SN₂ mechanism .
  • Temperature control : Maintain 60–70°C to balance reaction rate and byproduct formation .
  • Yield Data :
ConditionYield (%)Reference
Acetone, K₂CO₃65–70
DMF, KI, 70°C82–85

Q. How do structural modifications (e.g., fluorophenoxy vs. chlorophenoxy) impact bioactivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies :

Synthesize analogs with halide substitutions (F, Cl, Br) on the phenoxy group.

Compare IC₅₀ values in enzyme assays (e.g., 2-fluorophenoxy shows 3x higher kinase inhibition than chloro analogs due to electronegativity) .

Use molecular docking (AutoDock Vina) to analyze binding affinity with target proteins (e.g., PI3Kγ) .

Q. How to resolve contradictions in reported antimicrobial activity across studies?

  • Methodological Answer :

  • Standardize protocols : Use identical bacterial strains (e.g., ATCC 25922) and growth media (Mueller-Hinton agar) .
  • Control variables : Monitor compound purity (HPLC ≥98%) and storage conditions (−20°C in DMSO) .
  • Meta-analysis : Apply ANOVA to compare datasets, accounting for outliers (e.g., pH-dependent solubility effects) .

Q. What computational strategies are effective for predicting metabolic stability?

  • Methodological Answer :

  • In silico tools : Use SwissADME to predict CYP450 metabolism hotspots (e.g., piperazine N-oxidation) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding to plasma proteins (e.g., albumin) .
  • Metabolite identification : Combine LC-MS/MS with Mass Frontier to trace hydroxylation or glucuronidation pathways .

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